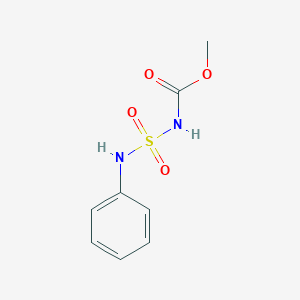![molecular formula C10H16O2S2 B14348243 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione CAS No. 93272-91-4](/img/structure/B14348243.png)
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[320]heptane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves several steps, starting with the preparation of the bicyclic core. The synthetic route typically includes:
Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under specific conditions to form the bicyclic structure.
Introduction of Functional Groups: The ethenyl and ethylsulfanyl groups are introduced through subsequent reactions, such as alkylation or addition reactions, under controlled conditions.
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the sulfur atom and to introduce the dione functionality.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane: Known for its rigid structure and use in organic synthesis.
Bicyclo[3.2.0]heptane: Similar in structure but with different functional groups and reactivity.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Used in cycloaddition reactions and as a building block for complex molecules.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
93272-91-4 |
|---|---|
Formule moléculaire |
C10H16O2S2 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
1-ethenyl-4-ethylsulfanyl-2λ6-thiabicyclo[3.2.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C10H16O2S2/c1-3-10-6-5-8(10)9(13-4-2)7-14(10,11)12/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
IQRKXIGUPTUGHO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CS(=O)(=O)C2(C1CC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


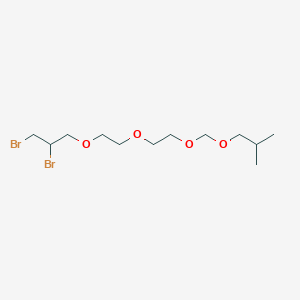

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
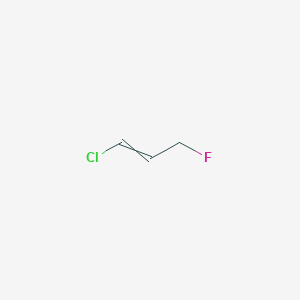
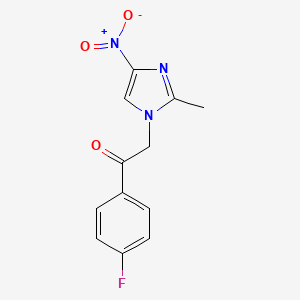
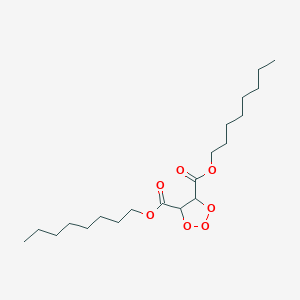
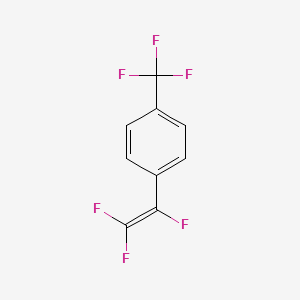
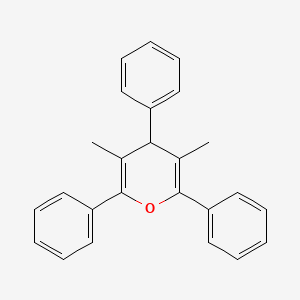
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

